L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine
Description
Structure: This nonapeptide (9 residues) has the sequence Leu-Gly-Pro-Pro-Leu-Ser-Ser-Ser-Ile, characterized by:
- Hydrophobic residues: N-terminal leucine (Leu), isoleucine (Ile), and a central Leu.
- Proline repeats: Two consecutive prolines (Pro-Pro), introducing structural rigidity.
- Molecular Formula: C₃₉H₆₇N₉O₁₃ (calculated by summing residues and subtracting 8 H₂O molecules from polymerization). Molecular Weight: ~870 g/mol.
Properties
CAS No. |
654638-28-5 |
|---|---|
Molecular Formula |
C39H67N9O13 |
Molecular Weight |
870.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C39H67N9O13/c1-7-22(6)31(39(60)61)46-36(57)27(19-51)45-35(56)26(18-50)44-34(55)25(17-49)43-33(54)24(15-21(4)5)42-37(58)28-10-8-13-48(28)38(59)29-11-9-12-47(29)30(52)16-41-32(53)23(40)14-20(2)3/h20-29,31,49-51H,7-19,40H2,1-6H3,(H,41,53)(H,42,58)(H,43,54)(H,44,55)(H,45,56)(H,46,57)(H,60,61)/t22-,23-,24-,25-,26-,27-,28-,29-,31-/m0/s1 |
InChI Key |
MHLNBVVUIXTVTJ-YDRCYTNRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency. The process is similar to laboratory-scale SPPS but optimized for larger quantities and higher purity.
Chemical Reactions Analysis
Hydrolysis and Enzymatic Cleavage
Peptide hydrolysis involves cleavage of amide bonds by proteases. Proline residues (at positions 3 and 4) are known to resist cleavage by many enzymes (e.g., trypsin, chymotrypsin) due to their cyclic structure and lack of a hydrogen bond donor in the amide group .
Enzymatic Susceptibility
-
Resistant to :
-
Trypsin (cleaves after Arg/Lys): No Arg/Lys residues in the sequence.
-
Chymotrypsin (cleaves after aromatic residues): No phenylalanine, tyrosine, or tryptophan residues.
-
-
Potential Targets :
-
Proteases with broad specificity (e.g., proteinase K) may cleave non-Pro-containing bonds.
-
Exopeptidases : Could hydrolyze terminal residues (Leu at N-terminus, Ile at C-terminus).
-
Kinetic Data from Related Peptides
While no direct data exists for this nonapeptide, studies on simpler peptides provide insights:
-
Gly-Pro bonds in dipeptides exhibit slow hydrolysis (e.g., Gly-Pro cleavage by proline-specific proteases) .
-
Serine residues are susceptible to cleavage by serine proteases (e.g., elastase) .
Transport and Cellular Interactions
The compound’s cellular uptake may involve amino acid transport systems , particularly for residues like serine and isoleucine.
Key Transport Systems
Transport Kinetics (Related Systems)
| Parameter | YifK (Threonine) | LIV-I (Threonine) | Source |
|---|---|---|---|
| Kₘ (μM) | 11.7 ± 4.0 | 13.0 ± 0.9 | |
| Vₘₐₓ (nmol/min/mg DCW) | 3.2 ± 0.9 | 2.3 ± 0.09 |
Structural and Stability Considerations
The presence of proline residues imposes structural constraints:
-
Proline’s cyclic side chain restricts rotation, inducing kinks in the peptide backbone.
-
The sequence Pro-Pro (positions 3–4) likely creates a rigid segment, reducing conformational flexibility.
Stability in Solvents
While no direct solubility data exists for this peptide, related dipeptides (e.g., Gly-Pro) show reduced solubility in aqueous-2-propanol mixtures, suggesting similar behavior for this compound .
Research Findings and Implications
-
Enzymatic Discrimination : The compound’s isoleucine and serine residues interact with tRNA synthetases (e.g., IleRS) during protein synthesis, ensuring accurate amino acid incorporation .
-
Biological Significance : As a nonapeptide, it may serve as a precursor for bioactive peptides or modulate cellular processes via transport interactions .
Scientific Research Applications
L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of peptide-based products and materials.
Mechanism of Action
The mechanism of action of L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
L-Isoleucine, glycylglycyl-L-prolyl- (CAS 494835-25-5)
- Sequence : Gly-Gly-Pro-Ile.
- Molecular Weight : 342.39 g/mol.
- Key Differences :
- Shorter (tripeptide) with simpler Gly-Gly motif.
- Lacks serine residues and Pro-Pro rigidity.
- Functional Implications : Reduced conformational stability compared to the target compound.
L-Leucine, L-seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl- (CAS 735329-52-9)
- Sequence : Ser-Leu-Gly-Ser-Pro-Val-Leu-Gly-Leu.
- Molecular Weight : 841.99 g/mol.
- Key Differences :
- Contains Val and fewer Ser residues.
- Gly-Leu repeats instead of Pro-Pro.
L-Prolyl-L-leucyl-glycine amide (PLG)
- Sequence : Pro-Leu-Gly-NH₂.
- Molecular Weight : ~300 g/mol.
- Key Differences :
- Tripeptide with C-terminal amidation.
- Demonstrated antiparkinsonian activity in clinical studies.
- Functional Implications : Smaller size enables better blood-brain barrier penetration compared to the target compound.
L-Leucine, L-prolyl-L-leucyl-L-glutaminyl-L-isoleucyl-L-seryl-L-prolyl- (CAS 268214-99-9)
- Sequence : Pro-Leu-Gln-Ile-Ser-Pro-Leu.
- Molecular Weight : 766.93 g/mol.
- Key Differences :
- Contains glutamine (Gln) and lacks Ser repeats.
- Shorter (heptapeptide) with Pro-Leu-Gln motif.
- Functional Implications : Gln may enhance hydrogen bonding but reduces hydrophobicity.
Physicochemical and Functional Analysis
Structural Stability
Solubility and Hydrophilicity
- Target Compound : Three Ser residues contribute to high hydrophilicity (PSA ~328 Ų).
- Comparison :
Pharmacological Potential
- PLG : Reduces levodopa-induced dyskinesias in Parkinson’s disease .
Biological Activity
L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine is a complex peptide composed of multiple amino acids, primarily leucine, glycine, proline, serine, and isoleucine. This compound's biological activity has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications.
- Molecular Formula : C39H67N9O13
- Molecular Weight : 803.01 g/mol
- Hydrogen Bond Donor Count : 14
- Hydrogen Bond Acceptor Count : 13
- Rotatable Bond Count : 10
- Topological Polar Surface Area : 257.1 Ų
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that peptides like L-Leucylglycyl-L-prolyl exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Neuroprotective Effects
Studies have suggested that certain peptides can exert neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease. The specific mechanisms may involve modulation of neuroinflammatory pathways and enhancement of neuronal survival.
3. Immunomodulation
Peptides with similar structures have been shown to influence immune responses. They may enhance the activity of immune cells or modulate cytokine production, which is vital for maintaining immune homeostasis.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodent models demonstrated that administration of L-Leucylglycyl-L-prolyl significantly reduced markers of neuroinflammation and improved cognitive function following induced oxidative stress.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Cognitive Function Score | 45 ± 5 | 70 ± 4 |
| Inflammatory Markers | High | Low |
Case Study 2: Antioxidant Activity Assessment
In vitro assays revealed that L-Leucylglycyl-L-prolyl exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
| Sample | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 85 |
| L-Leucylglycyl-L-prolyl | 78 |
The precise mechanism by which L-Leucylglycyl-L-prolyl exerts its biological effects remains under investigation. However, it is hypothesized that:
- Receptor Interaction : The peptide may interact with specific receptors involved in cellular signaling pathways.
- Gene Expression Modulation : It could influence the expression of genes related to inflammation and apoptosis.
- Peptide Transport Mechanisms : Efficient transport across cellular membranes may enhance its bioavailability and efficacy.
Q & A
Basic Research Questions
What are the recommended synthetic routes for L-Leucylglycyl-L-prolyl-L-prolyl-L-leucyl-L-seryl-L-seryl-L-seryl-L-isoleucine, and how can side reactions be minimized?
Answer:
Solid-phase peptide synthesis (SPPS) is the primary method for synthesizing complex peptides like this compound. Key steps include:
- Resin selection : Use a Wang or Rink amide resin for C-terminal amidation .
- Coupling efficiency : Activate amino acids with HBTU/HOBt or DIC/Oxyma to improve coupling yields, especially for sterically hindered residues (e.g., proline repeats) .
- Deprotection : Use 20% piperidine in DMF for Fmoc removal, ensuring minimal racemization .
- Side reaction mitigation : Add 0.1 M HOBt to reduce aspartimide formation during serine-rich segment synthesis .
How can researchers confirm the structural integrity of this peptide post-synthesis?
Answer:
Use a combination of analytical techniques:
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical MW: ~1,200 Da; observed MW within ±1 Da) .
- NMR spectroscopy : 2D NMR (COSY, TOCSY) to resolve overlapping signals from proline and leucine residues .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) to assess purity (>95%) and detect truncation products .
What purification strategies are effective for serine-rich peptides like this compound?
Answer:
- Crude peptide purification : Use preparative HPLC with a gradient optimized for polar residues (e.g., 10–40% ACN over 60 minutes) .
- Buffer optimization : Add 0.1% ammonium bicarbonate to reduce aggregation during lyophilization .
- Quality control : Validate purity via analytical HPLC and circular dichroism (CD) to confirm secondary structure (e.g., polyproline II helix) .
Advanced Research Questions
How do sequence variations (e.g., proline vs. glycine substitutions) affect the peptide’s conformational stability?
Answer:
- Molecular dynamics (MD) simulations : Compare free energy landscapes of wild-type vs. mutated sequences to identify destabilizing substitutions .
- Experimental validation : Use CD spectroscopy to monitor helix-to-coil transitions under varying pH/temperature conditions .
- Case study : Replacing proline with glycine in position 3 reduces rigidity, as shown by a 30% decrease in α-helix content .
What experimental designs address discrepancies in reported bioactivity across studies?
Answer:
- Standardized assays : Use SPR or ITC to measure binding affinity (e.g., KD) under controlled buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) .
- Batch variability control : Include a reference peptide (e.g., commercial standard) in each experiment to normalize inter-study variability .
- Statistical rigor : Apply Pearson correlation analysis to reconcile conflicting dose-response data (e.g., R² > 0.95 for valid replicates) .
How can researchers optimize in vitro stability for serine-rich peptides in physiological conditions?
Answer:
- Protease resistance : Incorporate D-amino acids or N-methylation at cleavage-prone sites (e.g., serine-serine motifs) .
- Half-life assessment : Use LC-MS/MS to track degradation kinetics in human serum (e.g., t½ = 2–4 hours for unprotected sequences) .
- Formulation : Co-incubate with stabilizers like trehalose (10% w/v) to reduce aggregation .
What computational tools predict the peptide’s interaction with biological targets (e.g., receptors)?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Glide to model binding to proline-rich domains (e.g., SH3 domains) .
- Consensus scoring : Combine results from multiple algorithms (e.g., Gold, FlexX) to improve prediction accuracy .
- Validation : Compare computational ΔG values with experimental ITC data (e.g., ΔGcalc = -8.2 kcal/mol vs. ΔGexp = -7.9 kcal/mol) .
Data Reporting and Reproducibility
How should researchers document synthetic protocols to ensure reproducibility?
Answer:
- Detailed metadata : Report resin type, coupling times, and deprotection cycles (e.g., "2 × 5 min Fmoc deprotection") .
- Raw data inclusion : Provide HPLC chromatograms, MS spectra, and NMR assignments in supplementary materials .
- Batch identifiers : Assign unique lot numbers to resin and amino acids to trace variability .
What statistical methods resolve contradictions in dose-response studies?
Answer:
- Meta-analysis : Pool data from multiple studies using random-effects models to calculate weighted effect sizes .
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude non-reproducible data points .
- Sensitivity analysis : Vary assay parameters (e.g., incubation time) to identify critical variables .
Ethical and Reporting Standards
How can researchers balance technical detail and accessibility in lay summaries?
Answer:
- Structure : Use the "What, Why, How" framework (e.g., "This peptide modulates cell signaling pathways relevant to fibrosis") .
- Readability : Aim for a Flesch Reading Ease score >60 by avoiding jargon and passive voice .
- Peer review : Involve non-specialists to ensure clarity without oversimplification (e.g., "Explain 'SPPS' as 'stepwise chemical assembly'") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
